N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16320287
InChI: InChI=1S/C18H17N3O3/c1-12(22)20-13-5-7-14(8-6-13)21-18(23)11-24-17-4-2-3-16-15(17)9-10-19-16/h2-10,19H,11H2,1H3,(H,20,22)(H,21,23)
SMILES:
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol

N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide

CAS No.:

Cat. No.: VC16320287

Molecular Formula: C18H17N3O3

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide -

Specification

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-(1H-indol-4-yloxy)acetamide
Standard InChI InChI=1S/C18H17N3O3/c1-12(22)20-13-5-7-14(8-6-13)21-18(23)11-24-17-4-2-3-16-15(17)9-10-19-16/h2-10,19H,11H2,1H3,(H,20,22)(H,21,23)
Standard InChI Key QFXOTDAAMMVCSH-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3

Introduction

N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities. This compound integrates an indole moiety with an acetylamino group attached to a phenyl ring, making it a complex structure of interest for therapeutic applications, particularly in cancer research.

Synthesis and Chemical Reactions

The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide typically involves multiple steps, including the use of specific reagents and conditions to ensure the formation of the desired structure. Common reagents used in these reactions include oxidizing agents and reducing agents.

Biological Activities

N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide has demonstrated promising biological activities, especially in anti-cancer research. Similar compounds have shown anti-cancer properties, highlighting the potential therapeutic applications of this class of compounds.

Interaction Studies and Binding Affinity

Interaction studies involving N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide focus on its binding affinity to various biological targets. The compound's ability to interact with multiple biological targets presents opportunities for novel therapeutic applications currently under investigation.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide. A comparison of these compounds can provide insights into their biological activities and potential therapeutic uses.

Compound NameStructural FeaturesBiological Activity
N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamideSimilar acetylamino and indole structureAnti-cancer properties
2-[2-(furan-2-yl)-4,6-dimethylphenoxy]-N-[(e)-1H-indol-4-ylmethylideneamino]acetamideContains furan and indole moietiesPotential anti-inflammatory effects
N-acetyl-N'-(indol-3-ylmethyl)hydrazinecarboxamideIndole-based hydrazine derivativeInvestigated for anti-tumor activity

Future Perspectives and Therapeutic Applications

The unique combination of functional groups and structural elements in N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide enhances its biological activity compared to similar compounds. This presents opportunities for novel therapeutic applications, particularly in cancer treatment, which are currently being explored through further research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator